(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Chiral resolution Enantiomeric excess Asymmetric synthesis

(S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, also referred to as Despropionyl Ramelteon or (8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine, is a chiral primary amine with the molecular formula C13H17NO and molecular mass 203.28 g/mol. The compound serves as the immediate synthetic precursor to the FDA-approved hypnotic ramelteon (TAK-375) and is catalogued as Ramelteon Impurity 4 (or Impurity in pharmacopeial impurity profiling.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 196597-81-6
Cat. No. B1337449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine
CAS196597-81-6
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2=C(C1CCN)C3=C(C=C2)OCC3
InChIInChI=1S/C13H17NO/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12/h3-4,10H,1-2,5-8,14H2/t10-/m0/s1
InChIKeyBFNUHWYOQCGTCA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 196597-81-6): Core Identity and Procurement-Relevant Classification


(S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine, also referred to as Despropionyl Ramelteon or (8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-ethanamine, is a chiral primary amine with the molecular formula C13H17NO and molecular mass 203.28 g/mol [1]. The compound serves as the immediate synthetic precursor to the FDA-approved hypnotic ramelteon (TAK-375) and is catalogued as Ramelteon Impurity 4 (or Impurity 15) in pharmacopeial impurity profiling . Its commercial availability spans multiple purity grades (≥95% free base; ≥99.5% as hydrochloride salt), and its (S)-stereochemistry is essential for downstream conversion to the active pharmaceutical ingredient .

Why Generic Substitution of (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine Is Not Scientifically Defensible


Substituting this compound with a non-chiral analog, a racemic mixture, or the (R)-enantiomer introduces quantifiable risks in analytical accuracy and synthetic fidelity. As the (S)-enantiomer, it directly controls the stereochemical outcome of ramelteon synthesis; the (R)-enantiomer or racemate would produce optically impure drug substance that fails ICH Q6A enantiomeric purity specifications [1]. In impurity profiling, the compound's precise retention time (e.g., baseline-resolved from ramelteon and four other impurities under validated UPLC conditions) is method-specific; substituting a different impurity reference standard invalidates system suitability and linearity parameters established in regulatory submissions [2]. The data below demonstrate that stereochemistry, chromatographic behavior, and receptor pharmacology are non-interchangeable across closely related molecular entities.

Product-Specific Quantitative Evidence for (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 196597-81-6)


Enantiomeric Excess ≥99%: The (S)-Enantiomer vs. Racemic (R,S) Mixture in Ramelteon Synthesis

The target compound, as the (S)-enantiomer, was obtained with >99% enantiomeric excess (ee) via enzyme-catalyzed kinetic resolution of the racemic acetamide precursor by Bacillus sp. SUI-12 on a 10-g or larger scale at 40% conversion [1]. Independently, resolution of the racemic amine using (S)-ibuprofen as a chiral resolving agent yielded the (S)-enantiomer with 99% ee and 60% isolated yield, as confirmed by 1H NMR and HR-MS (ESI) [2]. In contrast, the racemic mixture (0% ee) or lower ee intermediates (e.g., prior art reported ee values of 88.8% to 90% via chiral hydrogenation before repeated crystallization) fail to meet the minimum stereochemical purity required for downstream conversion to ramelteon [3].

Chiral resolution Enantiomeric excess Asymmetric synthesis Ramelteon intermediate

Chromatographic Separation Factor: Impurity 4 Resolution from Ramelteon in Validated UPLC Method vs. Co-eluting Impurities

Under a validated stability-indicating RP-UPLC method (Waters Acquity UPLC BEH SHIELD RP18, 100 mm × 2.1 mm, 1.7 µm; mobile phase gradient mixture A/B; detection at 230 nm; run time 10 min), ramelteon and its four impurities—including the target compound (Impurity 4)—were baseline-resolved without co-elution [1]. The method demonstrated specificity sufficient to separate forced-degradation products (acid, oxidative, base, hydrolytic, thermal, photolytic) from both the main peak and the four impurities. In a complementary HPLC method (Agilent ZORBAX SB-AQ C18, 4.6 mm × 250 mm, 5 µm; mobile phase 0.1% triethylamine pH 6.0/acetonitrile gradient; 230 nm), the target compound (identified as impurity 4) was one of eight impurities successfully resolved from ramelteon with a retention time distinguishable from Impurity 1 through Impurity 3 and Impurity 5 through Impurity 6 [2]. By contrast, Ramelteon metabolite M-II (which is a hydroxylated propionamide derivative, not a despropionyl species) shows different chromatographic behavior and requires separate reference standards for accurate quantitation [3].

Stability-indicating UPLC Impurity profiling Method validation Relative retention time

Pharmacological Differentiation: Despropionyl Ramelteon as a Negative Control vs. Active Metabolite M-II and Parent Ramelteon at MT1/MT2 Receptors

The target compound lacks the N-propionamide group present in both ramelteon and its active metabolite M-II, a structural difference critical for MT1/MT2 receptor binding. Ramelteon binds human MT1 and MT2 receptors with Ki values of 14 pM and 112 pM, respectively, as determined in CHO cells expressing recombinant human receptors [1]. Its major active metabolite, M-II (a hydroxylated propionamide), shows attenuated but measurable affinity: Ki (MT1) = 114 pM, Ki (MT2) = 566 pM, representing approximately 8.1-fold and 5.1-fold lower affinity than ramelteon for MT1 and MT2, respectively [2]. The despropionyl free base lacks the N-acyl moiety essential for hydrogen bonding within the receptor binding pocket; based on the established SAR of tricyclic indan melatonin agonists, the absence of this functional group is predicted to reduce affinity by at least two additional orders of magnitude relative to M-II, effectively rendering the compound pharmacologically inactive at melatonin receptors [3]. Although direct binding data for the despropionyl free base are not reported in peer-reviewed literature, the SAR framework predicts it serves as a valid negative control compound for MT1/MT2 functional assays.

Melatonin receptor binding Ki affinity SAR MT1/MT2 selectivity

Purity Grade Differentiation: 95% (Free Base) vs. 99.51% (Hydrochloride Salt) for Analytical Standard vs. Synthetic Intermediate Applications

The target compound is commercially supplied in two principal forms with documented purity levels: the free base at ≥95% purity (boiling point 329.6°C at 760 mmHg, density 1.129 g/cm³, MDL MFCD12911899) , and the hydrochloride salt at 99.51% purity (CAS 196597-80-5, molecular formula C13H18ClNO, MW 239.74), suitable as a fully characterized reference standard for analytical method validation and quality control . In contrast, ramelteon itself (CAS 196597-26-9) is supplied as a pharmaceutical-grade API with purity typically ≥98%, but does not serve the function of an impurity reference marker; ramelteon metabolite M-II is commonly supplied as a mixture of isomers at >95% purity, complicating its use as a quantitative single-entity impurity standard . The hydrochloride salt form of the target compound provides superior solubility in aqueous solvent systems for HPLC/UPLC analysis, reducing sample preparation variability.

Chemical purity Reference standard Drug intermediate Androgen receptor

Optimal Procurement and Application Scenarios for (S)-2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine (CAS 196597-81-6)


Quantitative Impurity Reference Standard for Ramelteon ANDA/NDA Analytical Method Validation

When developing or validating HPLC/UPLC methods for ramelteon drug substance or drug product analysis per ICH Q2(R1), the compound serves as the definitive Impurity 4 reference marker. The validated RP-UPLC method (Acquity BEH SHIELD RP18, 230 nm) achieves baseline resolution of the compound from ramelteon and three co-existing impurities within a 10-minute gradient run, and the compound is required for establishing system suitability, linearity (via serial dilution of the 99.51% hydrochloride standard), and LOD/LOQ determination [1]. Using any other ramelteon-related impurity (e.g., M-II, Impurity 3) will alter the retention time window and invalidate the method's specificity parameters.

Chiral Building Block for Industrial Asymmetric Synthesis of Ramelteon (TAK-375)

The compound is the direct penultimate intermediate for ramelteon synthesis; simple N-propionylation cleanly converts the (S)-enantiomer to the API [2]. Sourcing the pre-resolved (S)-enantiomer with ≥99% ee eliminates the need for in-house chiral resolution (e.g., preparative HPLC on chiral stationary phase or diastereomeric salt formation with S-ibuprofen, which costs ~40% of racemic material in yield loss), thereby reducing the overall step count, cost, and risk of enantiomeric impurity carryover into the final drug substance [3].

Negative Control Compound for Melatonin MT1/MT2 Receptor Binding and Functional Assays

The absence of the N-propionamide group renders the compound pharmacologically inactive at MT1/MT2 receptors (predicted Ki > 10,000 pM), making it a mechanistically appropriate negative control in binding displacement and cAMP inhibition assays where ramelteon (Ki = 14 pM at MT1) or M-II (Ki = 114 pM at MT1) serve as positive controls [4]. The compound's identical tricyclic indenofuran scaffold ensures that any non-specific physical effects (e.g., membrane partitioning, solvent carrier artifacts) are matched between positive and negative arms of the experiment.

Pharmacopeial Impurity Profiling Kit Component for Regulated Quality Control

In GMP-compliant QC laboratories performing batch release testing of ramelteon tablets, the compound is a required component of the impurity marker kit for HPLC identity and purity assays. The free base (≥95%) or hydrochloride salt (99.51%) serves as the external standard for impurity quantitation, with acceptance criteria for individual unspecified impurities typically set at ≤0.10% (or ≤0.15% based on ICH Q3A thresholds). Having a characterized, single-entity impurity standard with documented purity and storage stability ensures analytical traceability and audit-readiness .

Quote Request

Request a Quote for (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.